
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide, also known as BTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a triazole-based compound that has been shown to possess a range of biological activities, including antifungal, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide is not fully understood, but it is thought to involve inhibition of enzymes involved in cell wall synthesis in fungi and bacteria, as well as disruption of microtubule formation in cancer cells. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and disruption of microtubule formation. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its broad-spectrum activity against fungi and bacteria, as well as its potential anticancer properties. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in lab experiments is its relatively low solubility in water, which may limit its effectiveness in certain applications.
Orientations Futures
There are several potential future directions for the use of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide in scientific research. One area of interest is the development of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide-based drugs for the treatment of fungal and bacterial infections, as well as cancer. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further research is needed to fully understand the mechanism of action of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide and to optimize its properties for specific applications.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide involves the reaction of 4-bromo-2-methylphenylamine with ethyl bromoacetate to form N-(4-bromo-2-methylphenyl)-2-bromoacetamide. This intermediate is then treated with sodium azide and triethylamine to form N-(4-bromo-2-methylphenyl)-2-azidoacetamide. Finally, the azide group is reduced using palladium on carbon and hydrogen gas to form the desired product, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide.
Applications De Recherche Scientifique
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied extensively for its potential applications in scientific research. It has been shown to possess antifungal activity against a range of fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has also been shown to possess antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Additionally, N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide has been studied for its potential anticancer properties, with promising results in preclinical studies.
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN4O/c1-8-4-9(12)2-3-10(8)15-11(17)5-16-7-13-6-14-16/h2-4,6-7H,5H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGYONWHZBGCJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(1,2,4-triazol-1-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(methoxymethyl)phenyl]-2,6-dimethylmorpholine-4-carboxamide](/img/structure/B7512621.png)
![N-[(2-fluorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7512625.png)
![N-[(2-fluorophenyl)methyl]-4-hydroxy-N-methylbenzamide](/img/structure/B7512626.png)
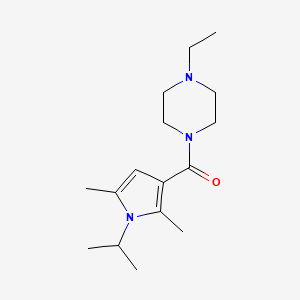
![methyl N-[2-(azepan-1-yl)-2-oxoethyl]-N-methylcarbamate](/img/structure/B7512644.png)


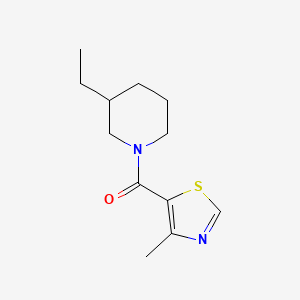
![N-[(2-fluorophenyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B7512662.png)
![N-[2-(methoxymethyl)phenyl]azepane-1-carboxamide](/img/structure/B7512664.png)
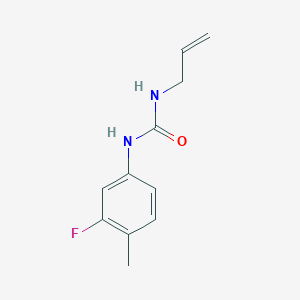
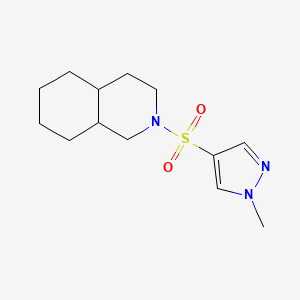
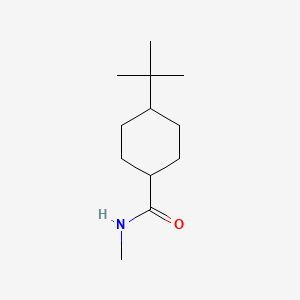
![3-[[Methyl(propan-2-yl)sulfamoyl]amino]-2-oxoazepane](/img/structure/B7512707.png)